molecular formula C10H8N4O8Zn B1592381 Zinc orotate CAS No. 68399-76-8

Zinc orotate

Cat. No.: B1592381
CAS No.: 68399-76-8
M. Wt: 377.6 g/mol
InChI Key: LUALAXHLCYKCNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Zinc orotate is a compound formed by the combination of zinc and orotic acid. It is known for its high bioavailability, making it an effective supplement for zinc deficiency. Zinc is an essential mineral involved in numerous biological processes, including enzyme function, protein synthesis, and immune system support.

Preparation Methods

Synthetic Routes and Reaction Conditions: Zinc orotate can be synthesized through a precipitation method. This involves reacting zinc salts, such as zinc acetate dihydrate, with orotic acid potassium salt in an aqueous solution at room temperature. The reaction results in the formation of this compound coordination polymers, which are then filtered and dried .

Industrial Production Methods: In industrial settings, this compound is produced by mixing zinc salts with orotic acid under controlled conditions. The mixture is then subjected to filtration, washing, and drying processes to obtain pure this compound. The production process ensures that the compound maintains its high bioavailability and effectiveness as a supplement .

Chemical Reactions Analysis

Types of Reactions: Zinc orotate undergoes various chemical reactions, including coordination, substitution, and thermal decomposition. The compound forms coordination polymers through interactions between zinc ions and the nitrogen and oxygen atoms of orotic acid .

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness of this compound: this compound stands out due to its superior bioavailability and the additional benefits provided by orotic acid. This makes it a preferred choice for addressing zinc deficiency and supporting various biological functions .

Properties

CAS No.

68399-76-8

Molecular Formula

C10H8N4O8Zn

Molecular Weight

377.6 g/mol

IUPAC Name

2,4-dioxo-1H-pyrimidine-6-carboxylic acid;zinc

InChI

InChI=1S/2C5H4N2O4.Zn/c2*8-3-1-2(4(9)10)6-5(11)7-3;/h2*1H,(H,9,10)(H2,6,7,8,11);

InChI Key

LUALAXHLCYKCNS-UHFFFAOYSA-N

SMILES

C1=C(NC(=O)NC1=O)C(=O)[O-].C1=C(NC(=O)NC1=O)C(=O)[O-].[Zn+2]

Canonical SMILES

C1=C(NC(=O)NC1=O)C(=O)O.C1=C(NC(=O)NC1=O)C(=O)O.[Zn]

68399-76-8

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Zinc orotate
Reactant of Route 2
Zinc orotate
Reactant of Route 3
Zinc orotate
Reactant of Route 4
Zinc orotate
Reactant of Route 5
Zinc orotate
Reactant of Route 6
Zinc orotate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.